molecular formula C10H6BrF2NO B2502641 3-(4-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole CAS No. 2248416-12-6

3-(4-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole

Cat. No.: B2502641
CAS No.: 2248416-12-6
M. Wt: 274.065
InChI Key: DWRVYVPIXNGFLF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole is a chemical compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromophenyl group and a difluoromethyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole typically involves the reaction of 4-bromobenzaldehyde with difluoromethyl ketone in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, solvents like THF, and temperatures ranging from -78°C to room temperature.

    Oxidation: m-Chloroperbenzoic acid, dichloromethane as solvent, and room temperature.

    Reduction: Lithium aluminum hydride, ether as solvent, and temperatures ranging from 0°C to room temperature.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole.

Scientific Research Applications

3-(4-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl group and the difluoromethyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl 4-bromobenzoate
  • N-(4-Bromophenyl)-3-fluorobenzamide

Uniqueness

3-(4-Bromophenyl)-5-(difluoromethyl)-1,2-oxazole is unique due to the presence of both a bromophenyl group and a difluoromethyl group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(difluoromethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-7-3-1-6(2-4-7)8-5-9(10(12)13)15-14-8/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRVYVPIXNGFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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